molecular formula C19H15ClN2O4S B6551180 methyl 4-(2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 1040665-08-4

methyl 4-(2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6551180
CAS No.: 1040665-08-4
M. Wt: 402.9 g/mol
InChI Key: JXUILJIRRFRLRD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an oxazole ring, a sulfanyl group, an acetamido group, and a benzoate ester. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex, with the different functional groups contributing to its three-dimensional shape. The presence of the aromatic rings would likely result in a relatively rigid structure, while the sulfanyl, acetamido, and ester groups could provide sites for intermolecular interactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its specific structure and the functional groups it contains. For example, the presence of the polar amide and ester groups could affect its solubility in different solvents .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, studying its physical and chemical properties, and exploring its potential uses in various fields .

Properties

IUPAC Name

methyl 4-[[2-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S/c1-25-18(24)12-5-7-15(8-6-12)22-17(23)11-27-19-21-10-16(26-19)13-3-2-4-14(20)9-13/h2-10H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUILJIRRFRLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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